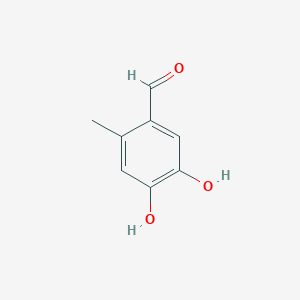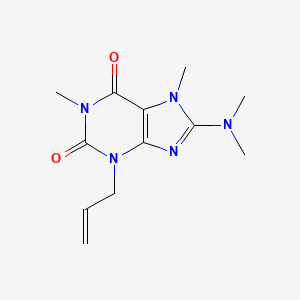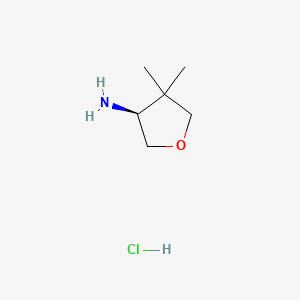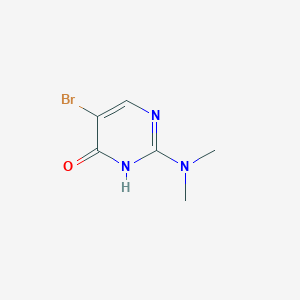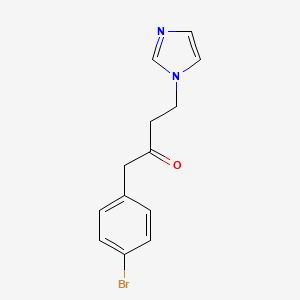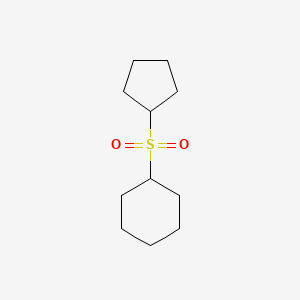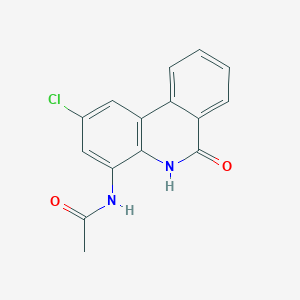
2-(2-Methylcyclohexyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylcyclohexyl)hydrazinecarboxamide is an organic compound with the molecular formula C8H17N3O. It is a derivative of hydrazinecarboxamide, featuring a 2-methylcyclohexyl group attached to the hydrazine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclohexyl)hydrazinecarboxamide typically involves the amidation of carboxylic acid substrates. One common method is the direct amidation of 2-methylcyclohexanecarboxylic acid with hydrazinecarboxamide under catalytic or non-catalytic conditions . The reaction can be carried out in the presence of coupling agents or catalysts to enhance the yield and efficiency of the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylcyclohexyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazinecarboxamide derivatives .
Aplicaciones Científicas De Investigación
2-(2-Methylcyclohexyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(2-Methylcyclohexyl)hydrazinecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide
- (E)-2-(2-aminobenzylidene)hydrazinecarboxamide
- (E)-2-(hexan-2-ylidene)hydrazinecarboxamide
- (E)-2-(heptan-2-ylidene)hydrazinecarboxamide
Uniqueness
2-(2-Methylcyclohexyl)hydrazinecarboxamide is unique due to its specific structural features, such as the 2-methylcyclohexyl group, which may impart distinct chemical and biological properties compared to other hydrazinecarboxamide derivatives.
Propiedades
Número CAS |
6635-49-0 |
|---|---|
Fórmula molecular |
C8H17N3O |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
[(2-methylcyclohexyl)amino]urea |
InChI |
InChI=1S/C8H17N3O/c1-6-4-2-3-5-7(6)10-11-8(9)12/h6-7,10H,2-5H2,1H3,(H3,9,11,12) |
Clave InChI |
NJWPGKFBACMKPG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
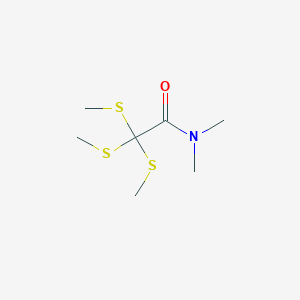
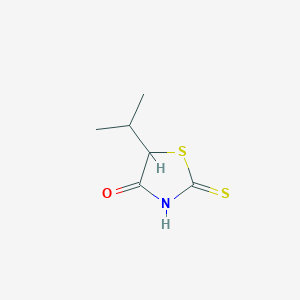
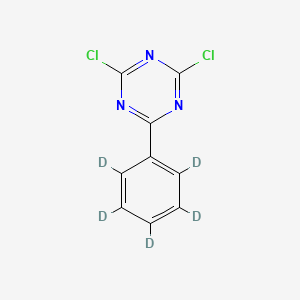
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
